molecular formula C16H18N4O B2532395 3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile CAS No. 1326860-41-6

3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile

Cat. No. B2532395
CAS RN: 1326860-41-6
M. Wt: 282.347
InChI Key: SOLPAAIDRMLAHV-UHFFFAOYSA-N
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Description

“3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole moiety is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This moiety is often found in various pharmaceuticals and bioactive compounds .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile”, often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) and aryl iodides . This reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation . The effectiveness of this two-stage strategy has been demonstrated by the late-stage functionalization of five carboxylic acid-containing APIs .


Molecular Structure Analysis

The molecular structure of “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure, including the number and type of atoms, their spatial arrangement, and their connectivity .


Chemical Reactions Analysis

The chemical reactions involving “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” can be analyzed based on its reactivity. As a 1,2,4-oxadiazole derivative, this compound can undergo various chemical reactions, including C-H functionalization . The reactivity of this compound can also be influenced by the presence of the piperidine and benzonitrile moieties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” can be inferred from its molecular structure. For instance, the presence of the 1,2,4-oxadiazole, piperidine, and benzonitrile moieties can influence its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Biological Activities

Compounds containing the 1,3,4-oxadiazole moiety, such as those related to 3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile, have been extensively studied for their biological activities. These studies highlight the synthesis of N-substituted derivatives of related structures, showing moderate to potent antibacterial activities against various Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study focused on the synthesis of similar compounds, providing insights into their potential as inhibitors against specific enzymes, with their structures confirmed through advanced spectroscopic techniques (Khalid et al., 2016).

Chemical Synthesis Applications

The chemical synthesis of related compounds involves complex reactions, such as regioselective epoxide ring-opening, to create potent and selective receptor agonists like BMS-960. This process includes steps like enzymatic reduction and stereospecific epoxide ring-opening reactions, demonstrating the compound's utility in developing pharmacologically relevant molecules (Hou et al., 2017). Additionally, the cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates form related structures, showcasing diverse chemical pathways and potential applications in synthetic chemistry (Greig et al., 1987).

Antimicrobial and Anticancer Potential

The synthesis and evaluation of similar compounds have demonstrated their potential in antimicrobial and anticancer applications. For instance, some derivatives have shown valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017), while others have been evaluated for their anticancer activity, particularly against specific cancer cell lines, indicating their potential utility in cancer treatment (Caneschi et al., 2019).

Future Directions

The future directions for the study of “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” and related compounds could involve further exploration of their synthesis, characterization, and biological activities . There is also potential for the development of new chemical entities based on the 1,2,4-oxadiazole scaffold for various therapeutic applications .

properties

IUPAC Name

3-[[2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-18-16(19-21-12)15-7-2-3-8-20(15)11-14-6-4-5-13(9-14)10-17/h4-6,9,15H,2-3,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLPAAIDRMLAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCCN2CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile

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